molecular formula C23H35N3O5S B1602680 N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt CAS No. 7675-54-9

N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt

Cat. No.: B1602680
CAS No.: 7675-54-9
M. Wt: 465.6 g/mol
InChI Key: APVXEQLZSRIUHG-ZBPXGVACSA-N
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Description

“N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt” is likely a derivative of amino acids, similar to N-(2-Nitrophenylsulfenyl)-L-alanine and N-(2-Nitrophenylsulfenyl)-L-tryptophan . These compounds are stable NPS derivatives of the respective amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of other N-(2-Nitrophenylsulfenyl)-amino acid derivatives . The exact molecular weight and structure would depend on the specific amino acid used.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to those of other N-(2-Nitrophenylsulfenyl)-amino acid derivatives . These compounds are generally crystalline and have a yellow color .

Safety and Hazards

The safety and hazards of “N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt” would likely be similar to those of other N-(2-Nitrophenylsulfenyl)-amino acid derivatives . These compounds are generally considered combustible solids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt involves the reaction of L-hydroxyproline with 2-nitrobenzenesulfonyl chloride to form N-(2-nitrophenylsulfonyl)-L-hydroxyproline. This intermediate is then reacted with sodium sulfide to form N-(2-nitrophenylsulfenyl)-L-hydroxyproline. The final step involves the reaction of N-(2-nitrophenylsulfenyl)-L-hydroxyproline with dicyclohexylamine to form the dicyclohexylammonium salt of the compound.", "Starting Materials": [ "L-hydroxyproline", "2-nitrobenzenesulfonyl chloride", "sodium sulfide", "dicyclohexylamine" ], "Reaction": [ "L-hydroxyproline is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2-nitrophenylsulfonyl)-L-hydroxyproline.", "N-(2-nitrophenylsulfonyl)-L-hydroxyproline is then reacted with sodium sulfide in the presence of a reducing agent such as zinc dust to form N-(2-nitrophenylsulfenyl)-L-hydroxyproline.", "Finally, N-(2-nitrophenylsulfenyl)-L-hydroxyproline is reacted with dicyclohexylamine to form the dicyclohexylammonium salt of the compound." ] }

CAS No.

7675-54-9

Molecular Formula

C23H35N3O5S

Molecular Weight

465.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H23N.C11H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;14-7-5-9(11(15)16)12(6-7)19-10-4-2-1-3-8(10)13(17)18/h11-13H,1-10H2;1-4,7,9,14H,5-6H2,(H,15,16)/t;7-,9+/m.1/s1

InChI Key

APVXEQLZSRIUHG-ZBPXGVACSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1[C@H](CN([C@@H]1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O

SMILES

C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
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N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
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N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
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N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
Reactant of Route 5
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
Reactant of Route 6
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt

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